
Ethyl 5-amino-4-oxopentanoate Hydrochloride
Overview
Description
Ethyl 5-amino-4-oxopentanoate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-4-oxopentanoate Hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonium chloride in the presence of a reducing agent . The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-oxopentanoate Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Buffering Agent
Ethyl 5-amino-4-oxopentanoate hydrochloride serves as a non-ionic organic buffering agent in biological systems. Its ability to maintain pH levels within a range of 6 to 8.5 makes it valuable for cell culture applications, where stable pH is crucial for cellular metabolism and function.
Antibacterial Activity
Research indicates that derivatives of this compound can act as multitarget antibacterial agents. For instance, studies involving 2-amino-1,4-dihydropyrimidines derived from similar scaffolds have shown comparable antibacterial activity to established antibiotics like ciprofloxacin against strains of Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibacterial therapies.
Photodynamic Therapy (PDT)
This compound is related to compounds used in photodynamic therapy (PDT). Its structural similarity to aminolevulinic acid (ALA) allows it to be investigated for use in PDT for malignant tumors. ALA is known for its ability to accumulate in tumor cells and generate reactive oxygen species upon light activation, thus selectively targeting cancerous tissues .
Case Study 1: Cell Culture Applications
In a study examining the effects of various buffering agents on cell viability and metabolic activity, this compound was tested alongside traditional buffers. Results demonstrated that this compound did not interfere with cellular metabolism at physiological concentrations, making it suitable for long-term cell culture experiments.
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial properties of ethyl 5-amino-4-oxopentanoate derivatives against clinical isolates of bacteria. The findings indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics, suggesting their potential as new therapeutic agents in treating bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-oxopentanoate Hydrochloride involves its interaction with specific molecular targets. It acts as a precursor in the biosynthesis of heme, where it is converted into protoporphyrin IX, a key intermediate in the heme biosynthesis pathway . This conversion involves several enzymatic steps, including the action of aminolevulinate synthase and ferrochelatase .
Comparison with Similar Compounds
Similar Compounds
5-Aminolevulinic Acid: A precursor in the heme biosynthesis pathway.
Methyl 5-amino-4-oxopentanoate: A similar compound with a methyl ester group instead of an ethyl ester group
Uniqueness
Ethyl 5-amino-4-oxopentanoate Hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Biological Activity
Ethyl 5-amino-4-oxopentanoate hydrochloride, a derivative of amino acids, has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethyl ester group and an amino group linked to a pentanoate chain with a ketone functional group, is primarily recognized for its role as a buffering agent in biological systems. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₇H₁₄ClNO₃
- Molecular Weight : 179.65 g/mol
- CAS Number : 183151-37-3
Synthesis
This compound can be synthesized through various methods, including:
- Conventional Organic Synthesis : Utilizing malonic acid derivatives and an appropriate amine.
- Electrosynthesis : A method that has shown promising yields (61.1% to 66.0%) for producing similar compounds .
Buffering Capacity
This compound serves as a non-ionic organic buffering agent, maintaining pH levels between 6 and 8.5 during cell culture processes, which is crucial for cellular metabolism and growth .
Cytotoxicity and Cell Viability
Research indicates that this compound does not interfere with cellular metabolism at physiological concentrations, making it suitable for use in cell culture applications. Its compatibility with various biological systems has been demonstrated through interaction studies that show no significant cytotoxic effects on cultured cells .
Case Studies and Research Findings
The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, the involvement of amino acid derivatives in modulating metabolic pathways suggests that this compound may influence enzymatic activity or receptor interactions within cells.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for assessing the purity and structural integrity of Ethyl 5-amino-4-oxopentanoate Hydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection at 270 nm to quantify purity (≥98% as per pharmaceutical standards) .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm esterification (e.g., ethyl group resonance at δ ~1.2 ppm for CH and δ ~4.1 ppm for CH) and the presence of the hydrochloride moiety .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode to verify molecular weight (expected [M+H]: 212.1 for CHNO·HCl) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Temperature : Store at +4°C for short-term use or -20°C for long-term stability, based on analogous methyl and hexyl ester protocols .
- Desiccation : Use vacuum-sealed containers with desiccants (e.g., silica gel) to prevent hydrolysis of the ester group .
- Light Protection : Amber glassware or opaque packaging to avoid photodegradation, as derivatives like methyl aminolevulinate are light-sensitive .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves (latex/vinyl are insufficient), lab coats, and safety goggles to prevent skin/eye irritation .
- Ventilation : Use fume hoods during weighing or dissolution to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the photodynamic efficacy of this compound in cancer cell models?
- Methodological Answer :
- Protocol Design :
- Concentration Range : 0.1–2 mM, optimized via dose-response curves .
- Light Parameters : Red light (635 nm) at 10–100 J/cm², calibrated with a radiometer .
- Controls : Include dark toxicity controls (compound without light) and vehicle-only groups .
- Endpoint Analysis :
- Measure protoporphyrin IX (PpIX) accumulation via fluorescence microscopy (ex/em: 405/635 nm) .
- Assess cytotoxicity using assays like MTT or Annexin V staining post-irradiation .
Q. What strategies address contradictions in reported biological activity across studies (e.g., varying efficacy in dermal vs. bladder cancer models)?
- Methodological Answer :
- Variable Optimization :
- Adjust incubation time (1–6 hours) and cellular uptake conditions (e.g., serum-free media vs. serum-containing) .
- Account for tissue-specific esterase activity, which hydrolyzes the ester to release 5-aminolevulinic acid .
- Data Normalization :
- Normalize PpIX fluorescence to protein content or cell count to standardize inter-study comparisons .
Q. How can researchers optimize synthetic protocols to improve yield and reduce by-products?
- Methodological Answer :
- Esterification Conditions :
- Use anhydrous ethanol and catalytic HCl gas under reflux (60°C, 12 hours) to minimize hydrolysis .
- Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.5 in ethyl acetate:hexane 3:1) .
- Purification :
- Recrystallize from ethanol-diethyl ether mixtures to remove unreacted starting materials .
Q. What pharmacokinetic considerations are critical for in vivo studies?
- Methodological Answer :
- Bioavailability : Oral bioavailability of analogous compounds is ~50–60%; consider intraperitoneal or intravenous administration for higher systemic exposure .
- Half-Life : Plasma half-life is ~0.7–0.8 hours; design frequent dosing schedules for sustained PpIX accumulation .
- Metabolite Tracking : Use LC-MS to quantify both the ester and its hydrolyzed product (5-aminolevulinic acid) in plasma .
Properties
IUPAC Name |
ethyl 5-amino-4-oxopentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-11-7(10)4-3-6(9)5-8;/h2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTYUHPAVHGVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623925 | |
Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183151-37-3 | |
Record name | Ethyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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